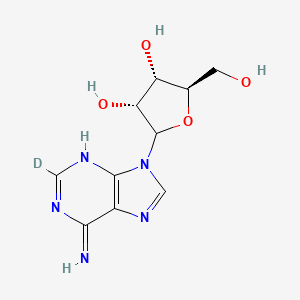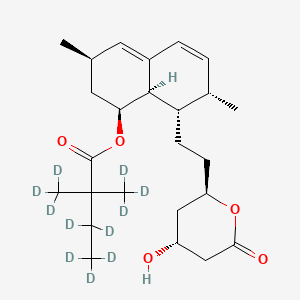
Simvastatin-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Simvastatin-d11 is a deuterium-labeled derivative of Simvastatin, a widely used lipid-lowering medication. Simvastatin itself is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. The deuterium labeling in this compound is primarily used for pharmacokinetic studies and to trace the metabolic pathways of Simvastatin in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
Simvastatin-d11 is synthesized by incorporating deuterium atoms into the Simvastatin molecule. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the hydrogenation of Simvastatin using deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Aspergillus terreus to produce Lovastatin, which is then chemically modified to introduce deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired level of deuterium incorporation .
化学反応の分析
Types of Reactions
Simvastatin-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding ketone.
Reduction: The compound can be reduced to its alcohol form.
Substitution: Deuterium atoms in this compound can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include deuterated ketones, alcohols, and substituted derivatives of this compound .
科学的研究の応用
Simvastatin-d11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Simvastatin.
Biology: Helps in understanding the biological effects and interactions of Simvastatin at the molecular level.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Simvastatin.
Industry: Employed in the development of new formulations and delivery systems for Simvastatin
作用機序
Simvastatin-d11 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This inhibition prevents the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. The reduction in cholesterol synthesis leads to an upregulation of low-density lipoprotein receptors, increasing the clearance of low-density lipoprotein from the bloodstream .
類似化合物との比較
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its higher potency and longer half-life compared to Simvastatin.
Lovastatin: The precursor to Simvastatin, with a similar structure but less potent.
Uniqueness
Simvastatin-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in biological systems .
特性
分子式 |
C25H38O5 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3,3,4,4,4-pentadeuterio-2,2-bis(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i1D3,4D3,5D3,6D2 |
InChIキー |
RYMZZMVNJRMUDD-RUNVQBOVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)
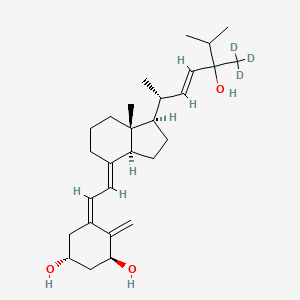


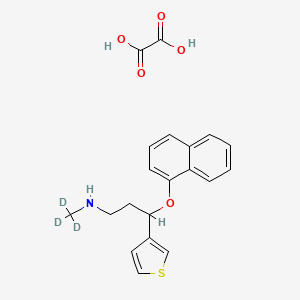
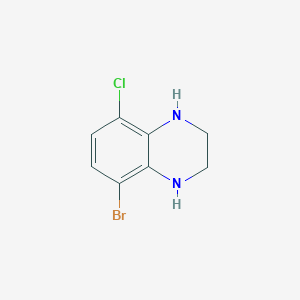
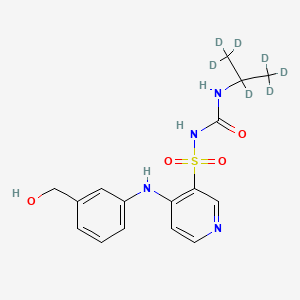
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)
![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
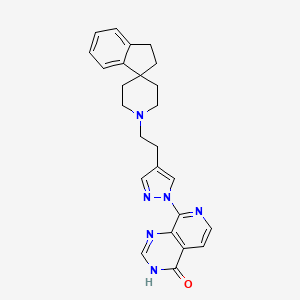
![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
